![molecular formula C11H17ClN2 B13215465 3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13215465.png)
3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar core structure.
2-(Chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine: Lacks the propan-2-yl group.
3-(Methyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine: Lacks the chloromethyl group.
Uniqueness
The presence of both the chloromethyl and propan-2-yl groups in 3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
Molecular Formula |
C11H17ClN2 |
|---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
3-(chloromethyl)-2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H17ClN2/c1-8(2)11-9(7-12)14-6-4-3-5-10(14)13-11/h8H,3-7H2,1-2H3 |
InChI Key |
QYVWGVQWMHMKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCCCC2=N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate](/img/structure/B13215386.png)
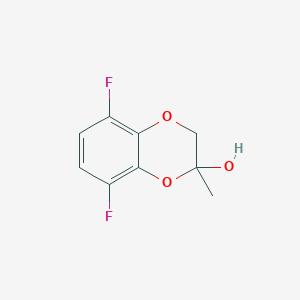
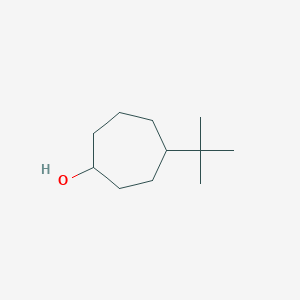
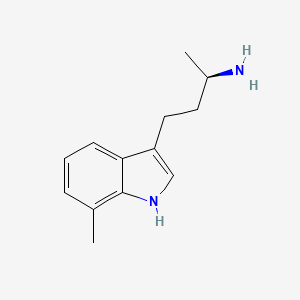

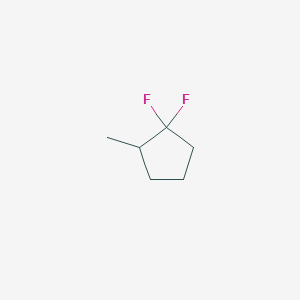
![3-[(4-Chlorophenyl)sulfanyl]azetidine](/img/structure/B13215434.png)
![5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13215437.png)

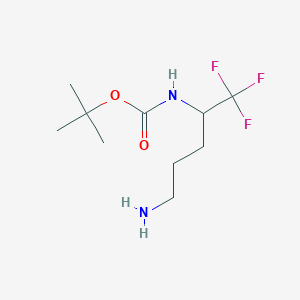
![5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13215459.png)
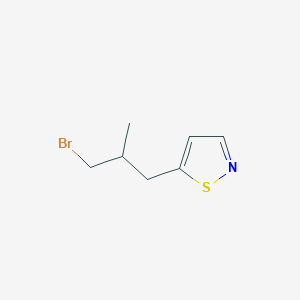
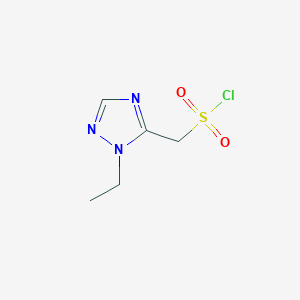
![1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13215473.png)
